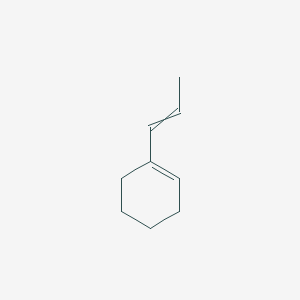

1-(Prop-1-en-1-yl)cyclohex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

25551-16-0 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

1-prop-1-enylcyclohexene |

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,6-7H,3-5,8H2,1H3 |

InChI Key |

BXIHKZJXKILOSE-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CCCCC1 |

Origin of Product |

United States |

Contextualization Within Organic Chemistry

In the broad landscape of organic chemistry, 1-(Prop-1-en-1-yl)cyclohex-1-ene is classified as a cyclic olefin, specifically a substituted cyclohexene (B86901). Its structure, featuring a conjugated diene system formed by the double bond within the cyclohexene ring and the adjacent double bond of the propenyl group, is a key determinant of its chemical reactivity. This conjugation allows for a range of reactions, including electrophilic additions and cycloadditions, making it a valuable intermediate in organic synthesis.

Significance of Cyclohexene Scaffolds in Synthesis

Cyclohexene (B86901) and its derivatives are fundamental building blocks in the construction of a wide array of organic molecules. Their rigid, three-dimensional structure is a common feature in many natural products, including terpenes and steroids, which exhibit a diverse range of biological activities. The ability to introduce various functional groups onto the cyclohexene ring with high stereocontrol makes it an attractive starting material for the synthesis of pharmaceuticals and other biologically active compounds. The presence of a double bond within the ring also provides a handle for further functionalization, such as epoxidation, dihydroxylation, and cleavage reactions, to generate a variety of other cyclic and acyclic structures.

Overview of Alkene Substituted Cyclohexenes As Research Targets

Chemo- and Regioselective Preparations

Controlling the selectivity of reactions is paramount when multiple reactive sites are present, as in diene systems.

Epoxidation of the double bonds within the cyclohexene ring is a key transformation for introducing new functional groups. In a synthesis starting from (−)-verbenone, a related cyclohexene derivative, Prottremin, is converted to a diacetate. This intermediate is then treated with sodium tert-butoxide in toluene, which results in the formation of an epoxide on the cyclohexene ring with a 78% yield. mdpi.com This epoxide serves as a versatile intermediate for further reactions, such as nucleophilic ring-opening. For instance, reacting the epoxide with 1-(4-isopropylbenzyl)piperazine (B1299697) in the presence of potassium carbonate leads to the opening of the epoxide ring and the formation of a new C-N bond, yielding a complex derivative. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diacetate | Sodium tert-butoxide, Toluene | (1S,5S,6R)-2-Methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene (Epoxide) | 78% | mdpi.com |

| Epoxide from previous step | 1-(4-isopropylbenzyl)piperazine, K2CO3, Ethanol | (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol | 48% | mdpi.com |

Selective hydrogenation of one double bond in the presence of another is a common challenge in the synthesis of polyunsaturated compounds. Biocatalysis offers a green alternative for such transformations. Enzymes from the Old Yellow Enzyme (OYE) family are capable of reducing carbon-carbon double bonds that are activated by an electron-withdrawing group. polimi.it In the synthesis of the fragrance Lilybelle®, which features a substituted cyclohexene ring, the enzyme OYE3 was used to selectively hydrogenate a carbon-carbon double bond conjugated to an aldehyde. polimi.it For non-activated double bonds, traditional catalytic hydrogenation is often employed. For instance, a platinum on carbon (Pt/C) catalyst can be used to selectively hydrogenate an isopropenyl double bond on a cyclohexene ring. polimi.it

Dehydrogenation, the reverse process, is used to create double bonds. Studies on the reaction of 1,4-cyclohexadiene (B1204751) on a Si(001) surface show that dehydrogenation can occur, leading to the formation of benzene (B151609). aps.org This process is kinetically feasible at room temperature, with a calculated activation barrier of 0.68 eV for the end-bridge (EB) adsorption structure. aps.org

| Reaction Type | Substrate | Catalyst/Reagent | Key Feature | Reference |

| Biocatalytic Hydrogenation | (R,E)-3-(4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)acrylaldehyde | OYE3 Enzyme | Selective reduction of C=C bond conjugated to an aldehyde | polimi.it |

| Catalytic Hydrogenation | (R)-3-(4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)propanal | Pt/C | Selective hydrogenation of the isopropenyl double bond | polimi.it |

| Dehydrogenation | 1,4-Cyclohexadiene on Si(001) | Heat/Surface Catalysis | Formation of benzene from a cyclohexadiene precursor | aps.org |

The addition of hydrogen halides (like HBr) across a double bond is a fundamental reaction in organic synthesis. According to Markovnikov's rule, when an unsymmetrical alkene reacts with HBr, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, while the bromine atom adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. youtube.com For an alkene like 1-methylcyclohexene, the double bond attacks the acidic hydrogen of HBr. This can form either a tertiary or secondary carbocation. The tertiary carbocation is more stable, so the bromide ion will preferentially attack this position to yield 1-bromo-1-methylcyclohexane (B3058953) as the major product. youtube.com In the case of this compound, there are two distinct double bonds. Addition to the propenyl side chain would likely lead to the halogen adding at the carbon attached to the cyclohexene ring, while addition to the endocyclic double bond would result in the halogen adding to the quaternary carbon.

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on powerful C-C bond-forming reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes, particularly E-alkenes, from aldehydes or ketones. wikipedia.orgresearchgate.net This reaction involves a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.org A key advantage is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.org

This methodology is well-established for adding carbon chains to cyclic aldehydes. For example, in a biocatalytic approach to synthesizing fragrances, perilla aldehyde, which is (R)-(4-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde), undergoes an HWE reaction to extend its side chain by two carbons. This specific transformation was used to produce methyl (R,E)-3-(4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)acrylate, demonstrating the utility of the HWE reaction in building structures highly related to the target compound. polimi.it The reaction typically favors the formation of the (E)-alkene. wikipedia.org

| Reactant 1 (Carbonyl) | Reactant 2 (Phosphonate Reagent) | Key Features | Product Type | Reference |

| Aldehyde or Ketone | Stabilized Phosphonate (B1237965) Carbanion | High (E)-alkene selectivity, water-soluble byproduct | Disubstituted or Trisubstituted Alkene | wikipedia.org |

| Perilla Aldehyde | Phosphonate Ylide | Adds a two-carbon unit to the aldehyde | (R,E)-3-(4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)acrylate | polimi.it |

Alkylation reactions are fundamental to forming carbon-carbon bonds. The carbanions generated from phosphonates in the first step of the HWE reaction can themselves be alkylated, offering another route for C-C bond formation. wikipedia.org A more complex strategy involves a tandem sequence of oxidative cleavage of a cyclic allylic phosphonate followed by an intramolecular HWE reaction. This approach has been used for the one-carbon ring expansion of a cyclohexenone to a cycloheptenone and can involve ketone α-alkylation to install side chains. nsf.gov

Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid). It is particularly useful for reactions involving an inorganic anion, such as in the generation of dichlorocarbene (B158193) from chloroform (B151607) and solid potassium hydroxide. The generated carbene can then react with an alkene in the organic phase to form a dichlorocyclopropane derivative. colab.ws This method could potentially be applied to the double bonds of this compound to achieve cyclopropanation, a specific type of alkylation that forms a three-membered ring.

Aldol (B89426) Condensation Strategies for Cyclohexenone Precursors

The construction of the cyclohexenone core is a critical step in many synthetic routes towards this compound. Aldol condensation reactions are a powerful tool for forming the requisite carbon-carbon bonds to create this cyclic ketone.

The intramolecular aldol condensation of a 1,5-dicarbonyl compound is a classic and effective method for synthesizing cyclohexenone derivatives. This reaction typically proceeds under basic or acidic conditions, where an enolate is formed and subsequently attacks the other carbonyl group, leading to a six-membered ring after dehydration. The specific substitution pattern on the resulting cyclohexenone can be controlled by the structure of the starting dicarbonyl compound.

For instance, the aldol condensation of cyclohexanone (B45756) itself can lead to a dimeric product, 1'-hydroxybi(cyclohexan)-2-one. vaia.com This self-condensation highlights the potential for side reactions if the reaction conditions are not carefully controlled. mdpi.com In the context of synthesizing precursors for this compound, a more targeted approach is required. This often involves a directed aldol reaction between a pre-formed enolate of cyclohexanone and a suitable aldehyde or ketone, or a tandem reaction sequence.

Tandem reactions that incorporate an aldol condensation are particularly efficient. For example, a tandem alkyne hydration/aldol condensation process has been reported for the synthesis of cyclohexenones from terminal 5-alkynals. organic-chemistry.org Similarly, cascade reactions involving Knoevenagel condensation followed by a Michael addition and an intramolecular aldol condensation can be employed to build complex cyclohexenone structures. nih.govrsc.org

Heterogeneous catalysts, such as hydrotalcites (layered double hydroxides), have been investigated for aldol condensation reactions, offering advantages in terms of catalyst separation and potential for continuous processes. mdpi.com These catalysts have shown high activity and selectivity in the condensation of cyclohexanone with aldehydes like furfural. mdpi.com

The table below summarizes key aspects of aldol condensation strategies for cyclohexenone synthesis.

| Reaction Type | Key Features | Catalyst/Conditions | Precursor Type |

| Intramolecular Aldol Condensation | Forms a six-membered ring from a 1,5-dicarbonyl compound. | Base or acid catalysis. | 1,5-Dicarbonyl compounds. |

| Directed Aldol Condensation | Controlled reaction between a pre-formed enolate and an electrophile. | Strong bases (e.g., LDA) at low temperatures. | Cyclohexanone enolate and an aldehyde/ketone. |

| Tandem Hydration/Aldol Condensation | One-pot synthesis of cyclohexenones from alkynals. organic-chemistry.org | Trifluoroacetic acid (TFA). organic-chemistry.org | Terminal 5-alkynals. organic-chemistry.org |

| Cascade Knoevenagel/Michael/Aldol | Multi-step sequence in a single pot for complex ring formation. nih.govrsc.org | Base catalysis (e.g., secondary amines). vaia.com | Active methylene compounds and α,β-unsaturated aldehydes/ketones. |

| Heterogeneously Catalyzed Aldol | Facilitates catalyst recovery and continuous flow processes. mdpi.com | Hydrotalcites (Mg/Al mixed oxides). mdpi.com | Cyclohexanone and aldehydes. mdpi.com |

Multi-step Synthetic Sequences

The synthesis of this compound can also be achieved through multi-step sequences that often leverage readily available starting materials or employ elegant reaction cascades to build molecular complexity.

Nature provides a rich source of chiral building blocks in the form of monoterpenes. Limonene (B3431351) and verbenone, with their inherent cyclohexene frameworks, are attractive starting materials for the synthesis of this compound and its derivatives. researchgate.netnih.gov

(R)-(+)-Limonene , a major component of citrus oils, can be transformed through a series of oxidative and carbon-chain extension steps. polimi.itpolimi.it A representative synthetic pathway involves the selective oxidation of limonene to perillyl alcohol. polimi.itpolimi.it This can be followed by further oxidation to perillaldehyde. polimi.it A Horner-Wadsworth-Emmons olefination can then be used to add a two-carbon unit, which after reduction and subsequent oxidation, can lead to an α,β-unsaturated aldehyde. polimi.itpolimi.it The final steps would involve the selective reduction of the double bonds to yield the target structure.

The table below outlines a potential synthetic sequence starting from (R)-(+)-Limonene.

| Step | Reaction | Reagents | Intermediate |

| 1 | Allylic Oxidation | Biocatalyst (e.g., Cytochrome P450) or chemical oxidant | Perillyl Alcohol |

| 2 | Oxidation | Alcohol Dehydrogenase (ADH) or chemical oxidant (e.g., MnO2) | Perillaldehyde |

| 3 | Horner-Wadsworth-Emmons Olefination | Phosphonate ylide | α,β-Unsaturated ester |

| 4 | Reduction | Diisobutylaluminium hydride (DIBAL-H) | Allylic alcohol |

| 5 | Oxidation | Manganese dioxide (MnO2) | α,β-Unsaturated aldehyde |

| 6 | Selective Hydrogenation | Catalytic hydrogenation (e.g., Pt/C) | This compound derivative |

Verbenone , another naturally occurring monoterpene, also serves as a viable starting material. nih.govnih.gov Its bicyclic structure and existing oxygen functionality provide a different set of synthetic handles compared to limonene. The synthesis would likely involve ring-opening or rearrangement reactions to generate the desired monocyclic cyclohexene core, followed by functional group manipulations to install the propenyl side chain.

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies that combine multiple transformations in a single operation without isolating intermediates. nih.gov This approach minimizes waste, reduces reaction time, and can lead to a significant increase in molecular complexity in a single step.

For the synthesis of substituted cyclohexene systems, tandem reactions can be designed to include key bond-forming events like Michael additions and aldol condensations. nih.govrsc.org For example, a tandem sequence could be initiated by a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization to construct a polycyclic system that could be a precursor to the target molecule. nih.gov Metathesis reactions, particularly enyne metathesis, can also be incorporated into tandem sequences to build complex cyclic structures. uic.edu

Catalytic Systems in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. Both transition metal catalysis and biocatalysis have been applied to the synthesis of molecules with structures related to this compound.

Transition metals are widely used to catalyze a variety of organic transformations. Ruthenium catalysts , for instance, are known to be effective in metathesis and cyclization reactions. nih.gov Ruthenium-catalyzed carboxylative cyclization of 1,6-diynes is a known process for creating cyclic structures. nih.gov While a direct application to this compound is not explicitly detailed, the principle of using ruthenium to facilitate ring formation is relevant.

Hydroformylation is another powerful transition metal-catalyzed reaction that introduces a formyl group and a hydrogen atom across a double bond. uva.nl This reaction, typically catalyzed by rhodium or cobalt complexes, is a cornerstone of industrial organic synthesis. uva.nlnih.gov In the context of synthesizing this compound, hydroformylation could be envisioned as a method to introduce a one-carbon aldehyde functionality onto a cyclohexene precursor, which could then be further elaborated to the desired propenyl group. For instance, hydroformylation of a diene precursor could potentially lead to a dialdehyde (B1249045) that could undergo further reactions. The hydroformylation of cyclohexene itself has been studied, yielding cyclohexanecarboxaldehyde, which can be further hydrogenated to cyclohexanemethanol. mdpi.com

A one-pot metathesis-hydroformylation procedure has been developed for the synthesis of 2-arylpropanals from renewable 1-propenylbenzenes, showcasing the potential for combining different catalytic reactions in a single process. rsc.org

The table below highlights some transition metal-catalyzed reactions relevant to the synthesis.

| Catalytic Process | Catalyst | Key Transformation | Potential Application |

| Ruthenium-Catalyzed Cyclization | Ruthenium complexes | Formation of cyclic structures from acyclic precursors. nih.gov | Construction of the cyclohexene ring. |

| Hydroformylation | Rhodium or Cobalt complexes | Addition of a formyl group and hydrogen across a double bond. uva.nl | Introduction of an aldehyde functionality for further elaboration. |

| Metathesis-Hydroformylation | Ruthenium and Rhodium catalysts | One-pot conversion of alkenes to aldehydes. rsc.org | Efficient synthesis of aldehyde intermediates from olefinic precursors. |

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of sustainability, selectivity (chemo-, regio-, and stereoselectivity), and mild reaction conditions. polimi.itmdpi.com

Enzymes such as Old Yellow Enzymes (OYEs) are known to catalyze the stereoselective reduction of activated carbon-carbon double bonds, a transformation that is highly valuable in fragrance synthesis. polimi.itpolimi.it For example, OYEs have been used in the synthesis of Lilybelle®, a fragrance molecule with a structure related to this compound, to selectively reduce a double bond conjugated to an aldehyde. polimi.itpolimi.it

Other enzymes like cytochrome P450s and alcohol dehydrogenases (ADHs) are employed for selective oxidation reactions. polimi.itpolimi.it Cytochrome P450s can catalyze the hydroxylation of unactivated C-H bonds, a challenging transformation in traditional organic synthesis. polimi.it ADHs are used for the interconversion of alcohols and aldehydes/ketones. polimi.it

The use of whole-cell biocatalysts, such as fungi like Trametes hirsuta, has been explored for the regioselective oxidative cleavage of alkenes. uniovi.es This approach can provide an alternative to traditional ozonolysis.

The table below summarizes some biocatalytic approaches.

| Enzyme/Biocatalyst | Reaction Type | Key Transformation | Advantage |

| Old Yellow Enzyme (OYE) | Reduction | Stereoselective reduction of activated C=C bonds. polimi.itpolimi.it | High stereoselectivity. |

| Cytochrome P450 | Oxidation | Selective hydroxylation of C-H bonds. polimi.it | High regioselectivity. |

| Alcohol Dehydrogenase (ADH) | Oxidation/Reduction | Interconversion of alcohols and aldehydes/ketones. polimi.it | Mild conditions, high selectivity. |

| Trametes hirsuta (whole cells) | Oxidative Cleavage | Regioselective cleavage of double bonds. uniovi.es | Alternative to ozonolysis. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methodologies

No specific DFT calculations for 1-(Prop-1-en-1-yl)cyclohex-1-ene have been reported in the scientific literature. Such studies would typically provide insights into the molecule's electronic structure, optimized geometry, and vibrational frequencies.

There are no documented applications of MEDT to analyze the reactivity of this compound. MEDT analysis would be valuable for understanding the electron density distribution and how it governs the compound's behavior in chemical reactions.

Reaction Mechanism Elucidation

Without computational studies, there is no information on the transition state geometries or the activation energies for reactions involving this compound. This data is crucial for understanding the kinetics of potential transformations.

A detailed analysis of bond formation and cleavage in reactions of this compound, which would be derived from computational modeling, is currently absent from the literature.

Prediction of Reactivity and Selectivity

There are no published predictions regarding the reactivity and selectivity of this compound based on theoretical calculations. Such predictions are fundamental for designing synthetic routes and understanding reaction outcomes.

Conceptual DFT Descriptors (e.g., Reactivity Indices, Electrophilicity/Nucleophilicity)

The chemical potential (μ) indicates the tendency of electrons to escape from the system. A higher chemical potential suggests a greater tendency to donate electrons, implying nucleophilic character. Conversely, chemical hardness (η) measures the resistance to a change in electron distribution. A larger hardness value corresponds to a more stable and less reactive molecule. Global softness (S) is the reciprocal of hardness and signifies the molecule's polarizability.

The global electrophilicity index (ω), a measure of the stabilization in energy when the system acquires an additional electronic charge, is particularly useful for classifying the electrophilic nature of a molecule. A higher electrophilicity index points to a greater capacity to accept electrons.

For illustrative purposes, the calculated conceptual DFT descriptors for the related compound 4-vinylcyclohexene (B86511) are presented in the table below. nih.gov These values were obtained using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. nih.gov It is anticipated that this compound would exhibit comparable, though not identical, values due to the similar conjugated π-system. The extended conjugation in this compound compared to the isolated double bonds in 4-vinylcyclohexene might lead to a slightly lower hardness and a higher electrophilicity index.

| Parameter | Value (for 4-vinylcyclohexene) | Unit |

|---|---|---|

| Chemical Potential (μ) | -3.532 | eV |

| Chemical Hardness (η) | 6.218 | eV |

| Global Softness (S) | 0.160 | eV⁻¹ |

| Global Electrophilicity Index (ω) | 1.005 | eV |

Based on these illustrative values, the molecule is predicted to be a moderate electrophile. The double bonds within the structure act as nucleophilic centers, susceptible to electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is a 3D representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP surface indicate regions of varying electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. These areas correspond to the locations of lone pairs or π-electron clouds. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral electrostatic potential.

For this compound, the MEP analysis would be expected to reveal regions of negative potential (red) localized around the π-electron systems of the two double bonds. These areas would be the primary sites for interaction with electrophiles. The hydrogen atoms of the molecule would exhibit positive electrostatic potential (blue), indicating their electrophilic character.

A computational study on 4-vinylcyclohexene using TD-DFT has been performed to predict its molecular electrostatic potential. nih.gov The MEP surface of this compound would likely show a continuous region of negative potential across the conjugated diene system, highlighting its enhanced nucleophilicity compared to isolated double bonds.

Conformational Analysis and Stability Studies

The two primary conformations of a substituted cyclohexene (B86901) would involve the substituent being in either a pseudo-axial or a pseudo-equatorial position. In general, for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric hindrance.

For this compound, the prop-1-en-1-yl group is relatively bulky. Therefore, it is expected that the conformer with this group in the pseudo-equatorial position will be significantly more stable than the one with the group in the pseudo-axial position. Computational studies on similar systems, such as vinylcyclohexane, have shown a preference for the chair conformation with the vinyl group in an equatorial position.

A detailed conformational analysis would involve computational methods, such as DFT, to calculate the relative energies of the different possible conformers. The results would provide the energy difference (ΔE) between the stable and less stable conformers, allowing for the determination of their equilibrium populations at a given temperature.

Below is an illustrative data table showing hypothetical relative energies for the conformers of this compound, based on the general principles of conformational analysis of substituted cyclohexenes.

| Conformer | Relative Energy (ΔE) | Population at 298 K (Illustrative) |

|---|---|---|

| Pseudo-equatorial | 0.0 | ~95% |

| Pseudo-axial | ~2.0 | ~5% |

Note: The values in the table are illustrative and based on general principles for substituted cyclohexenes. Actual values would require specific computational studies on this compound.

Advanced Applications in Organic Synthesis

Intermediate in Complex Molecule Synthesis

The unique structural arrangement of 1-(prop-1-en-1-yl)cyclohex-1-ene, with its conjugated double bonds, positions it as a valuable intermediate for the construction of more complex molecular architectures.

The conjugated diene moiety within this compound makes it a prime candidate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings and, consequently, polycyclic systems. nih.govnih.govnih.gov In a typical Diels-Alder reaction, the diene (in this case, this compound) reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. By carefully selecting the dienophile, a wide array of substituted polycyclic structures can be accessed. For instance, reaction with a cyclic dienophile could lead to the formation of a tricyclic system in a single step. The regioselectivity and stereoselectivity of this reaction are governed by the electronic properties and steric hindrance of both the diene and the dienophile. google.com

| Reactant A (Diene) | Reactant B (Dienophile) | Potential Product Class | Reaction Type |

| This compound | Maleic Anhydride | Fused Polycyclic Anhydride | Diels-Alder Cycloaddition |

| This compound | Benzoquinone | Steroid-like Polycyclic Ketone | Diels-Alder Cycloaddition |

| This compound | Acrylonitrile | Substituted Bicyclic Nitrile | Diels-Alder Cycloaddition |

Table 1: Theoretical Diels-Alder Reactions for Polycyclic Synthesis

The structural motif of this compound is found within various natural products and bioactive molecules. While direct synthesis from this specific precursor is not extensively documented, its derivatives are of significant interest. For instance, related monoterpenoids containing the p-menthane (B155814) skeleton have shown promise in preclinical studies for conditions like Parkinson's disease. ichem.mdresearchgate.net The synthesis of such bioactive compounds often involves the strategic functionalization of a cyclohexene ring, a core feature of this compound. This suggests its potential as a starting material for the synthesis of novel therapeutic agents, pending the development of appropriate synthetic methodologies.

Role in Natural Product Synthesis

The synthesis of natural products is a key area where the strategic use of versatile building blocks is paramount. nih.govelsevierpure.com The structural elements of this compound are reminiscent of various terpenoid structures.

Monoterpenoids, a class of natural products built from two isoprene (B109036) units, often feature cyclohexene rings with various substitutions. nih.gov The isomerization of readily available natural terpenes like limonene (B3431351) can lead to a mixture of isomers, including compounds structurally related to this compound. ichem.mdmdpi.commdpi.com This highlights a potential pathway for its generation from natural sources. Subsequent stereoselective transformations of such intermediates could provide access to a range of monoterpenoid derivatives. While direct synthetic routes starting from isolated this compound are not well-documented, its formation as part of an isomeric mixture from natural precursors is a key consideration in the synthesis of these compounds. researchgate.net

| Starting Material | Catalyst/Reagent | Key Intermediate Class | Target Product Class |

| Limonene | Acid Catalyst (e.g., Ti-SBA-15) | Isomeric Terpenes | p-Cymene, Terpinolene |

| Verbenone | Multi-step synthesis | (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol | Bioactive Monoterpenoids |

Table 2: Synthesis of Monoterpenoid Derivatives from Related Precursors

The creation of chiral molecules with specific three-dimensional arrangements is a critical challenge in modern organic synthesis. While no specific enantioselective reactions involving this compound as the primary substrate are prominently reported, the principles of asymmetric catalysis could be applied to this molecule. For instance, asymmetric dihydroxylation or epoxidation of the double bonds could introduce chirality, leading to valuable chiral building blocks for the synthesis of complex targets. The development of chiral catalysts capable of differentiating between the two double bonds of this compound would be a significant advancement in this area.

Precursor in Specialty Chemical Production

Beyond complex synthesis, this compound has potential as a precursor for various specialty chemicals. Its conjugated diene structure makes it a candidate for polymerization reactions. For example, it could potentially be used as a monomer or co-monomer in the production of novel polymers with specific properties. The development of bio-based polymers is a growing field, and feedstocks derived from the isomerization of natural terpenes like limonene are of increasing interest. chemrxiv.orgchemrxiv.org The resulting polymers could find applications in materials science, for example, in the creation of new resins or elastomers. Further research is needed to explore the polymerization behavior of this compound and the properties of the resulting materials.

Pharmaceutical Intermediates

While direct, extensive research on this compound as a pharmaceutical intermediate is still emerging, its structural relationship to other known bioactive molecules suggests significant potential. The cyclohexene ring system is a common scaffold in a multitude of pharmaceutical compounds. The presence of the prop-1-en-1-yl group offers a reactive handle for a variety of chemical modifications, allowing for the construction of more complex molecular architectures.

The synthesis of novel pharmaceutical candidates often relies on the availability of versatile building blocks. This compound, which can be derived from naturally abundant terpenes like limonene, represents a potentially sustainable starting material for the synthesis of new therapeutic agents. evitachem.com Research into related cyclohexene derivatives has shown their utility in creating compounds with a wide range of biological activities. Although specific examples for the direct use of this compound are not yet widely published, its potential as a precursor to more elaborate cyclohexene-based drugs is an active area of investigation.

Agrochemical Intermediates

Similar to its potential in the pharmaceutical industry, this compound is a compound of interest for the development of new agrochemicals. The structural features of this molecule can be exploited to synthesize novel herbicides, insecticides, and fungicides. The introduction of specific functional groups onto the cyclohexene core, facilitated by the reactive diene system, can lead to the discovery of compounds with desired pesticidal activities.

The exploration of terpene-derived molecules, such as those related to this compound, for agrochemical applications is driven by the need for more effective and environmentally benign crop protection agents. evitachem.com The development of synthetic routes from this intermediate to complex agrochemical products is a subject of ongoing research and development.

Materials Science and Polymerization Monomers

In the realm of materials science, this compound holds promise as a monomer for the creation of novel polymers. The presence of two double bonds allows for polymerization through various mechanisms, potentially leading to materials with unique thermal and mechanical properties. The cyclic nature of the monomer can impart rigidity and thermal stability to the resulting polymer chains.

Research into the polymerization of related vinylcyclohexene (B1617736) compounds has demonstrated the feasibility of producing polymers with interesting characteristics. For instance, the polymerization of S-4-isopropenyl-1-vinyl-1-cyclohexene, a structurally similar monomer, has been shown to yield isotactic polymers. This suggests that the polymerization of this compound could also lead to stereoregular polymers with potentially valuable properties for various applications. The exploration of its polymerization behavior and the properties of the resulting materials is an active field of study.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-propenylcyclohexene |

| CAS Number | 25551-16-0 |

| Molecular Formula | C₉H₁₄ |

| Molecular Weight | 122.21 g/mol |

Research on Analogues and Derivatives of 1 Prop 1 En 1 Yl Cyclohex 1 Ene

Structure-Reactivity Relationships within Cyclohexene (B86901) Systems

The reactivity of the 1-(prop-1-en-1-yl)cyclohex-1-ene system is intrinsically linked to its molecular structure, particularly the conformation of the cyclohexene ring and the electronic nature of the conjugated propenyl substituent. The cyclohexene ring typically adopts a half-chair conformation to relieve ring strain. The presence of the 1-propenyl group, a conjugated system, significantly influences the electronic distribution and, consequently, the reactivity of the molecule.

The conjugated diene system in this compound makes it a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. nih.gov In the case of this compound, the endocyclic double bond and the exocyclic C=C double bond are locked in a configuration that is conducive to reacting as a diene. The reactivity in these cycloadditions is further governed by the electronic properties of the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. acs.orgyoutube.com The propenyl group acts as an electron-donating group, thereby activating the diene system for reactions with electron-poor dienophiles.

The presence of substituents on the cyclohexene ring can also impact reactivity. For instance, studies on related cyclohexene systems have shown that bulky substituents can influence the conformational equilibrium and may sterically hinder the approach of reagents. gla.ac.uk

Exploration of Functional Group Influence on Chemical Behavior

The introduction of functional groups onto the this compound scaffold can dramatically alter its chemical behavior, leading to different reaction pathways and products. Research on analogues provides insight into these effects.

For example, the presence of a hydroxyl group on the cyclohexene ring, as seen in allylic and homoallylic cyclohexene alcohols, can direct the stereochemical course of epoxidation reactions. rsc.org The hydroxyl group can form hydrogen bonds with the epoxidizing agent, leading to the delivery of the oxygen atom to the same face of the double bond (syn-epoxidation). rsc.orgnih.gov The degree of this directing effect is often dependent on the steric environment around the double bond and the specific reagents used. rsc.org

Furthermore, the introduction of electron-withdrawing or electron-donating groups on the propenyl substituent or the cyclohexene ring can modulate the electron density of the diene system, thereby affecting its reactivity in reactions such as the Diels-Alder reaction. youtube.com The modification of natural products containing similar structural motifs often involves the strategic addition or removal of functional groups to enhance desired properties or activities. researchgate.net

Stereochemical Impact on Synthetic Utility and Reaction Outcomes

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect that dictates the three-dimensional structure of the products and is of paramount importance in synthetic applications.

Catalytic Hydrogenation: The catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com In the case of this compound, hydrogenation can lead to various stereoisomers depending on which double bond is reduced and the facial selectivity of the hydrogen addition. The presence of substituents on the cyclohexene ring can influence this selectivity, often directing the addition to the less sterically hindered face.

Epoxidation: The epoxidation of the double bonds in this compound can also lead to different stereoisomers. The stereochemical outcome is influenced by the directing effects of existing functional groups, such as allylic alcohols, and the steric accessibility of the double bonds. gla.ac.ukrsc.org For instance, epoxidation of an unhindered allylic alcohol on a cyclohexene ring with a peroxy acid typically results in the formation of the cis-epoxy alcohol due to hydrogen bonding. rsc.org

Diels-Alder Reaction: The Diels-Alder reaction is a stereospecific process where the stereochemistry of the dienophile is retained in the product. nih.govacs.org When this compound acts as a diene, the reaction with a dienophile can lead to the formation of bicyclic products with specific stereochemistry. The "endo rule" often predicts the major product in the Diels-Alder reaction, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state.

The ability to control the stereochemical outcome of these reactions is crucial for the synthesis of complex target molecules with specific biological activities. nih.govacs.org

Future Research Directions and Emerging Perspectives

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of 1-(Prop-1-en-1-yl)cyclohex-1-ene remains a key area for future investigation. While classical methods provide a foundation, the development of more atom-economical and sustainable routes is a primary objective. Future research will likely focus on refining existing methods and exploring entirely new transformations.

Key areas for development include:

Modified Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are classical methods for forming the propenyl side chain. numberanalytics.comacs.org However, they often suffer from issues with stereoselectivity and the generation of stoichiometric byproducts. mdpi.com Future work should target the development of modified phosphonates or ylides that offer superior control over the E/Z geometry of the newly formed double bond. nih.gov The use of chiral phosphonates could also be explored to control the stereochemistry when starting with substituted cyclohexanones. numberanalytics.com

Cross-Coupling Strategies: Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, present a powerful alternative. mdpi.com A potential route involves the coupling of a 1-halocyclohex-1-ene derivative with a propenylboronic acid or ester. Research in this area will focus on developing highly active palladium catalysts that operate under mild conditions and tolerate a wide range of functional groups. Current time information in Jakarta, ID.researchgate.net

Olefin Metathesis: Ruthenium-catalyzed cross-metathesis offers a direct route by reacting 1-vinylcyclohex-1-ene with propene. wikipedia.orgnih.gov Future efforts will aim to identify catalysts that minimize self-metathesis and provide high selectivity for the desired cross-coupled product. nih.govscispace.com The development of Z-selective metathesis catalysts could provide access to specific stereoisomers of the target diene. scispace.com

Table 1: Potential Synthetic Routes for this compound

| Synthetic Method | Reactants | Potential Catalyst/Reagent | Key Research Goal | Reference |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Cyclohexanone (B45756), Diethyl prop-1-enylphosphonate | NaH, KHMDS | Improve (E/Z)-selectivity, salt-free conditions | numberanalytics.comnih.gov |

| Suzuki-Miyaura Coupling | 1-Bromocyclohex-1-ene, (E/Z)-Prop-1-en-1-ylboronic acid | Pd(PPh₃)₄, Buchwald-type ligands | Low catalyst loading, room temperature reaction | Current time information in Jakarta, ID.researchgate.net |

| Cross-Metathesis | 1-Vinylcyclohex-1-ene, Propene | Grubbs' or Hoveyda-Grubbs catalysts | High stereoselectivity, minimize homodimerization | wikipedia.orgyoutube.com |

| Manganese-Catalyzed Dienylation | Cyclohexene (B86901), Allenyl acetate | MnBr(CO)₅ | Improve regioselectivity and yield for cyclic alkenes | numberanalytics.comacs.org |

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Future research will employ advanced analytical and spectroscopic techniques to elucidate the intricate details of these transformations.

Stereochemical Pathways: For olefination reactions, detailed studies are needed to understand the factors governing the formation of syn- and anti-oxaphosphetane intermediates, which ultimately determine the E/Z ratio of the final alkene product. nih.gov Isotopic labeling and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide valuable data on transition state geometries.

Catalytic Cycle Intermediates: In transition-metal-catalyzed reactions, the identification and characterization of key intermediates (e.g., oxidative addition complexes, transmetalation species, and reductive elimination precursors) are paramount. researchgate.net Techniques such as mass spectrometry and X-ray crystallography of isolated intermediates can provide direct evidence for the proposed catalytic cycles. acs.org

Pericyclic and Rearrangement Reactions: The potential for the diene to undergo subsequent reactions, such as electrocyclizations or sigmatropic rearrangements under thermal or photochemical conditions, warrants investigation. numberanalytics.com Mechanistic studies will clarify the energy barriers and stereochemical outcomes of these potential secondary transformations. The Diels-Alder reaction, where the diene could react with a dienophile, is another area where mechanistic probes could be applied to understand reactivity. nih.govyoutube.comacs.org

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental studies offers a powerful paradigm for accelerating research into this compound. acs.orgresearchgate.net Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction pathways and predict the properties of molecules and catalysts, guiding experimental design and saving significant resources. wiley-vch.deiisc.ac.in

Future integrated approaches will likely focus on:

Transition State Modeling: Computational modeling can be used to calculate the energies of transition states for various synthetic routes, helping to predict the most favorable reaction pathways and explain observed stereoselectivities. nih.gov For instance, modeling the transition states in a catalyzed ene reaction can explain regioselectivity. wikipedia.org

Catalyst Design: In-silico screening of ligands for transition-metal catalysts can identify promising candidates for Suzuki or metathesis reactions. wiley-vch.de By modeling the electronic and steric properties of ligands, researchers can rationally design catalysts with enhanced activity and selectivity for the synthesis of the target diene.

Spectroscopic Correlation: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra) for proposed intermediates and products. wiley-vch.de Comparing these predictions with experimental data provides a robust method for confirming structures and validating mechanistic hypotheses. acs.org

Table 2: Synergy of Computational and Experimental Methods

| Research Area | Computational Approach (In-Silico) | Experimental Approach (In-Vitro/In-Vivo) | Synergistic Goal | Reference |

|---|---|---|---|---|

| Mechanistic Elucidation | DFT calculations of reaction energy profiles | Kinetic studies, isotopic labeling experiments | Validate proposed mechanisms and transition states | acs.orgresearchgate.net |

| Catalyst Development | Screening of virtual ligand libraries | High-throughput synthesis and testing of catalysts | Rational design of highly efficient and selective catalysts | wiley-vch.de |

| Stereoselectivity Prediction | Modeling of diastereomeric transition states | Analysis of product ratios under various conditions | Understand and control the stereochemical outcome of reactions | researchgate.netnih.gov |

| Reaction Optimization | Modeling solvent and temperature effects | Systematic variation of reaction parameters | Identify optimal conditions for yield and purity | researchgate.net |

Exploration of New Catalytic Systems

The discovery and application of novel catalytic systems are central to advancing the synthesis of complex molecules like this compound. While palladium and ruthenium catalysts are well-established, there is a growing interest in using more earth-abundant and sustainable metals, as well as developing biocatalytic routes. researchgate.net

Emerging catalytic systems for future exploration include:

Earth-Abundant Metal Catalysis: First-row transition metals like manganese, iron, and cobalt are attractive due to their low cost and toxicity. acs.org Recent advances in manganese-catalyzed C-H activation and dienylation reactions could provide novel pathways to the target compound. numberanalytics.comacs.org Research will focus on expanding the substrate scope and improving the efficiency of these systems. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. nih.gov Future research could explore photoredox-mediated cross-couplings or dienylations to construct the this compound scaffold, potentially offering unique reactivity and selectivity.

Biocatalysis: The use of enzymes for C-C bond formation is a rapidly growing field, offering unparalleled stereoselectivity and sustainability. acs.orgrsc.org Future research could involve the discovery or engineering of enzymes, such as "ene"-reductases or other C-C bond-forming enzymes, capable of synthesizing the target diene or its precursors with high precision. acs.orgrsc.org

Table 3: Emerging Catalytic Systems for Diene Synthesis

| Catalytic System | Metal/Enzyme Class | Potential Reaction Type | Advantages & Future Direction | Reference |

|---|---|---|---|---|

| Earth-Abundant Metals | Manganese (Mn), Cobalt (Co) | C-H Dienylation, Hydrogermylation | Low cost, low toxicity; improve catalyst turnover and scope | numberanalytics.comacs.org |

| Photoredox Catalysis | Iridium (Ir), Ruthenium (Ru) complexes | Radical Cross-Coupling | Mild conditions, novel reactivity; explore new photosensitizers | nih.gov |

| Nickel-Hydride Catalysis | Nickel (Ni) | Hydroamination of Dienes | High regioselectivity; develop asymmetric variants | |

| Biocatalysis | "Ene"-reductases, Aldolases | Asymmetric C-C bond formation | High stereoselectivity, green; enzyme discovery and engineering | acs.orgrsc.org |

Q & A

Q. What are the key safety protocols for handling this compound in oxygen-sensitive reactions?

- Methodological Answer : Use explosion-proof equipment and inert gas purging. Monitor vapor concentrations with PID detectors. Dispose of waste via incineration with scrubbing systems to neutralize volatile organic compounds (VOCs). Document LD values and ecotoxicity profiles for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.